5,6-dimethoxy-1,2-dihydroquinolin-2-one

Description

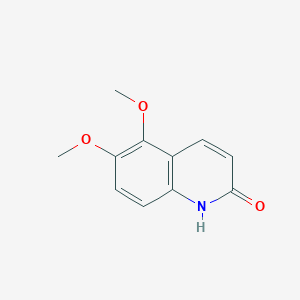

5,6-Dimethoxy-1,2-dihydroquinolin-2-one is a heterocyclic compound featuring a quinolinone core substituted with methoxy groups at positions 5 and 4. Quinolinones are structurally related to quinolines but possess a ketone group at position 2 and partial saturation in the ring system. Quinolinone derivatives are recognized for their bioactivity, including roles as anti-cancer, anti-diabetic, and cardiovascular agents . The presence of methoxy groups typically enhances solubility and modulates electronic properties, which can influence binding affinity in biological systems or reactivity in synthetic applications.

Properties

IUPAC Name |

5,6-dimethoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-5-4-8-7(11(9)15-2)3-6-10(13)12-8/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYWNDKFBDNDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC(=O)C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5,6-dimethoxyanthranilic acid with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinolin-2-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-2,3-dione derivatives.

Reduction: Reduction reactions can convert the quinolin-2-one to its corresponding dihydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents at different positions of the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinolin-2,3-dione derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

5,6-Dimethoxy-1H-quinolin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural analogs of 5,6-dimethoxy-1,2-dihydroquinolin-2-one vary in substituent positions, methylation patterns, and biological or functional properties. Below is a comparative analysis based on the evidence:

Structural and Functional Comparisons

Table 1: Key Properties of Selected Dihydroquinolinone Derivatives

Analysis of Substituent Effects

This pattern is distinct from 6,7-dimethoxy derivatives (e.g., ), where the substituents are meta to each other, possibly altering steric interactions. 5,8-Dimethoxy substitution: The para positioning () could reduce steric hindrance compared to 5,6-dimethoxy analogs, favoring interactions with flat binding pockets in enzymes or receptors.

Methylation and Saturation: 4,4-Dimethyl-3,4-dihydroquinolin-2-one () exhibits full saturation at the 3,4-positions, which may increase conformational rigidity and metabolic stability compared to 1,2-dihydro derivatives. Methyl groups (e.g., 4-CH₃ in ) can enhance lipophilicity, affecting membrane permeability in drug candidates.

Biological Activity: 4,4-Dimethyl-3,4-dihydroquinolin-2-one derivatives are reported in anti-cancer and anti-diabetic research due to their ability to modulate enzyme activity . 5,6-Dimethoxy-1,2-indandione (a structurally distinct analog from and ) is used in forensic science for latent fingerprint detection, highlighting the versatility of methoxy-substituted heterocycles in non-pharmacological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-dimethoxy-1,2-dihydroquinolin-2-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step routes starting from substituted anilines or quinoline precursors. For example, chlorinating agents (e.g., thionyl chloride) or alkylation reactions under controlled temperatures (e.g., −5 °C) are used to introduce methoxy or alkyl groups . Optimization includes solvent selection (tetrahydrofuran, ethyl acetate) and stoichiometric adjustments to minimize side reactions.

Q. Which spectroscopic techniques are employed to confirm the molecular structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinolinone core and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) quantifies impurities (2.4–5.6% in related esters), with retention times calibrated against reference standards .

Q. What are the typical impurities encountered during synthesis, and how are they characterized?

- Methodological Answer : Common impurities include unreacted intermediates (e.g., 4-hydroxy-1,2-dihydroquinolin-2-ones) and byproducts from incomplete chlorination or alkylation. These are quantified via HPLC with UV detection (λ = 254 nm) or liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation .

Advanced Research Questions

Q. How can reaction conditions be modified to enhance yield and reduce impurities in large-scale synthesis?

- Methodological Answer : Implementing green chemistry principles, such as replacing volatile solvents (ethyl acetate) with ionic liquids, improves safety and efficiency. Catalytic methods (e.g., using 2-chloro-4,6-dimethoxy-1,3,5-triazine as an activating agent) reduce side reactions. Process Analytical Technology (PAT) tools monitor reaction progress in real-time .

Q. What strategies resolve contradictions in published data on the compound’s physicochemical properties (e.g., pKa, solubility)?

- Methodological Answer : Cross-validate data using standardized protocols:

- pKa : Potentiometric titration in aqueous/organic mixtures (e.g., water:methanol 1:1).

- Solubility : Shake-flask method with UV spectrophotometry.

Discrepancies arise from solvent polarity or temperature variations; replicate studies under controlled conditions (25°C, inert atmosphere) are essential .

Q. How do substituent modifications on the quinolinone core influence chemical reactivity and biological activity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., bromo, nitro) at the 6- or 8-position enhances electrophilic reactivity, enabling cross-coupling reactions (Suzuki, Buchwald-Hartwig). Imidazole or oxazine substituents (e.g., 4-{[3-(1H-imidazol-1-yl)propyl]amino} derivatives) improve binding to biological targets, assessed via enzyme inhibition assays (IC₅₀ values) and molecular docking simulations .

Q. What advanced analytical methods are used to study the compound’s interaction with biological systems?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to proteins.

- Surface Plasmon Resonance (SPR) : Measures real-time interactions with cell membranes.

- Fluorescence Polarization : Assesses DNA intercalation potential.

These methods require purified protein targets (e.g., kinases) and fluorescently labeled analogs of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.